1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one
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Overview
Description
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a phenylethanone moiety. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields.
Preparation Methods
The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-hydroxyethyl)piperazine with 2-bromoacetophenone under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the bromoacetophenone, leading to the formation of the desired product .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis of this compound.
Chemical Reactions Analysis
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one can be compared with other piperazine derivatives such as:
1-(2-Hydroxyethyl)piperazine: This compound lacks the phenylethanone moiety and is primarily used as an intermediate in the synthesis of other piperazine derivatives.
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES): HEPES is a buffering agent widely used in biological and biochemical research due to its ability to maintain physiological pH.
1-(2-Aminoethyl)piperazine: This compound contains an aminoethyl group instead of a hydroxyethyl group and is used in the synthesis of pharmaceuticals and other chemicals.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-11-10-15-6-8-16(9-7-15)14(18)12-13-4-2-1-3-5-13/h1-5,17H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPKGKBYPSHXKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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